8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid
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Overview
Description
8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like diphenyl ether and heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-carboxylic acid position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its ability to inhibit acetylcholinesterase is due to its binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares a similar core structure but differs in the substitution pattern.
Hydroxyquinoline: Contains hydroxyl groups instead of carbonyl groups.
Nalidixic acid: A quinolone derivative with antibacterial properties.
Uniqueness
8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other quinoline derivatives, making it a valuable compound for medicinal research.
Properties
CAS No. |
81963-07-7 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-5-8(11(14)15)10(13)12-9(6)7/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
LPDAGTNGXYMBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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